molecular formula C7H7N3S B7881655 2,1,3-Benzothiadiazole-5-methanamine CAS No. 74375-66-9

2,1,3-Benzothiadiazole-5-methanamine

Cat. No. B7881655
CAS RN: 74375-66-9
M. Wt: 165.22 g/mol
InChI Key: URBXYCAJWJKVEC-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-5-methanamine is a useful research compound. Its molecular formula is C7H7N3S and its molecular weight is 165.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,1,3-Benzothiadiazole-5-methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,1,3-Benzothiadiazole-5-methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2,1,3-benzothiadiazol-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBXYCAJWJKVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225371
Record name 2,1,3-Benzothiadiazol-2(S(sup IV))-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazol-2(S(sup IV))-5-methanamine

CAS RN

74375-66-9
Record name 2,1,3-Benzothiadiazol-2(S(sup IV))-5-methanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074375669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1,3-Benzothiadiazol-2(S(sup IV))-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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